Tert-butyl 2-amino-2-pyrimidin-2-ylacetate
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Overview
Description
2-(BOC-AMINOMETHYL)PYRIMIDINE, also known by its chemical name tert-butyl N-(pyrimidin-2-ylmethyl)carbamate, is a compound that features a pyrimidine ring substituted with an aminomethyl group protected by a tert-butoxycarbonyl (BOC) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BOC-AMINOMETHYL)PYRIMIDINE typically involves the reaction of pyrimidine-2-carboxaldehyde with tert-butyl carbamate in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 2-(BOC-AMINOMETHYL)PYRIMIDINE are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(BOC-AMINOMETHYL)PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the BOC group.
Major Products Formed
The major products formed from these reactions include imines, amides, dihydropyrimidines, and free amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(BOC-AMINOMETHYL)PYRIMIDINE has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(BOC-AMINOMETHYL)PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The BOC group serves as a protecting group, allowing the aminomethyl group to be selectively deprotected and react with target molecules. This selective reactivity is crucial in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: Lacks the BOC protecting group and is more reactive.
2-(BOC-Aminomethyl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
1-BOC-2-(Aminomethyl)pyrrolidine: Contains a pyrrolidine ring, offering different reactivity and applications.
Uniqueness
2-(BOC-AMINOMETHYL)PYRIMIDINE is unique due to its combination of a pyrimidine ring and a BOC-protected aminomethyl group. This structure provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C10H15N3O2 |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
tert-butyl 2-amino-2-pyrimidin-2-ylacetate |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)7(11)8-12-5-4-6-13-8/h4-7H,11H2,1-3H3 |
InChI Key |
ZXUBMOKRGAHKEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=NC=CC=N1)N |
Origin of Product |
United States |
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